molecular formula C18H23N3O3 B2770034 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1327042-04-5

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2770034
CAS RN: 1327042-04-5
M. Wt: 329.4
InChI Key: LERLGKKEBUKPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of urea derivatives and has shown promising results in scientific research.

Scientific Research Applications

Reactions and Chemical Transformations

  • Cyclization and Derivative Formation : Compounds like urea 1, formed from anthranilonitrile and 3-chloropropyl isocyanate, undergo various cyclizations forming different chemical structures such as 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one under different conditions (Papadopoulos, 1984).

  • Iron(III) Complex Formation : N-Hydroxyamide-containing heterocycles, such as N-(benzyloxy)urea, react with various compounds to form structures like 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone. These compounds exhibit the ability to form complexes with iron(III), indicating potential applications in chelation and metal coordination chemistry (Ohkanda et al., 1993).

  • Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines : These compounds, including derivatives of urea, have shown efficacy as NOP and opioid receptor agonists in preclinical models, highlighting their potential in pain management and neurological research (Schunk et al., 2014).

  • Direct N-cyclopropylation : The direct transfer of a cyclopropyl group to the nitrogen of a heterocycle or an amide, as demonstrated in certain reactions, showcases potential applications in pharmaceutical and medicinal chemistry due to the unique spatial and electronic features of cyclopropanes (Gagnon et al., 2007).

Synthesis and Catalysis

  • Multicomponent One-Pot Synthesis : The use of urea as an organo-catalyst in the synthesis of functionalized pyrans and pyran-annulated heterocycles demonstrates its utility in eco-friendly and efficient chemical synthesis (Brahmachari & Banerjee, 2014).

  • Fischer Indolization in Green Chemistry : Deep eutectic solvents, such as a mixture of L-(+)-tartaric acid and dimethyl urea, have been used to prepare complex indole derivatives, expanding the scope of green chemistry applications (Kotha & Chakkapalli, 2017).

  • Pd(II)-Catalyzed Cyclization-Oxidation : This process, used for the synthesis of indole-cyclic urea fused derivatives, demonstrates the potential for intricate synthesis of pharmacologically relevant compounds (Tao & Shi, 2018).

  • Brønsted Acid Catalyzed Cyclization : This method has been used for the synthesis of polysubstituted imidazole and pyrrole derivatives, showcasing the potential for creating complex molecular structures in pharmaceutical research (Dai et al., 2016).

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17(13-1-2-13)21-8-5-12-3-4-15(11-16(12)21)20-18(23)19-14-6-9-24-10-7-14/h3-4,11,13-14H,1-2,5-10H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERLGKKEBUKPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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